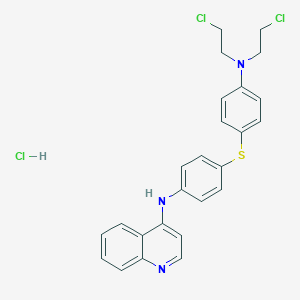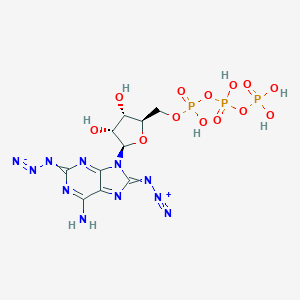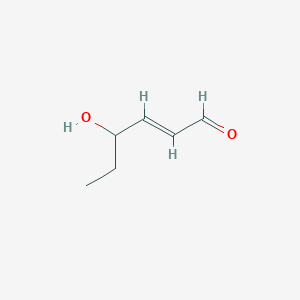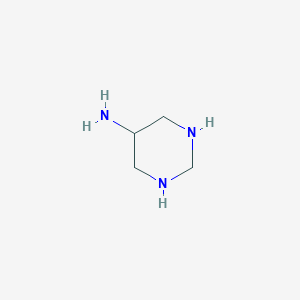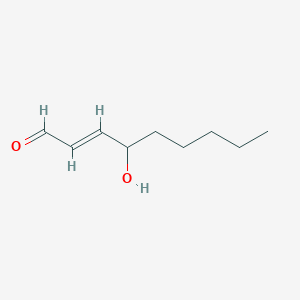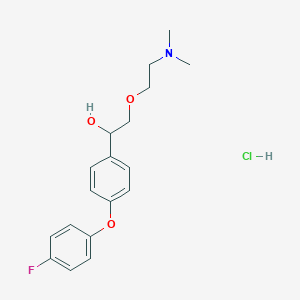![molecular formula C12H22FNO B163524 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) CAS No. 136734-72-0](/img/structure/B163524.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) is a chemical compound that belongs to the family of pyrrolidines. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) involves the inhibition of key enzymes involved in the regulation of neurotransmitter levels in the brain. This compound acts as a reversible inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, thereby increasing the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. This mechanism of action makes Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) a promising candidate for the treatment of several neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) are primarily due to its inhibitory activity against key enzymes involved in neurotransmitter regulation. This compound has been shown to increase the levels of acetylcholine, dopamine, and serotonin in the brain, leading to improved cognitive function, mood, and behavior. Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) has also been shown to exhibit antioxidant and anti-inflammatory properties, which may further contribute to its potential therapeutic benefits.
実験室実験の利点と制限
One of the main advantages of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) for lab experiments is its potent inhibitory activity against key enzymes involved in neurotransmitter regulation. This compound can be used to study the role of these enzymes in the pathogenesis of several neurological disorders and to develop new therapeutic strategies targeting these enzymes. However, the synthesis of this compound is a complex process and requires careful optimization of reaction conditions to achieve high yields and purity. Additionally, the use of this compound in lab experiments may be limited by its potential toxicity and side effects.
将来の方向性
There are several future directions for the research and development of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI). One potential direction is the optimization of the synthesis method to achieve higher yields and purity. Another direction is the development of new derivatives of this compound with improved potency and selectivity against specific enzymes. Additionally, further studies are needed to investigate the potential therapeutic applications of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
合成法
The synthesis of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) involves the reaction of 2-fluoro-3-methyl-1-oxopentane with 2,5-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The synthesis of this compound is a complex process and requires careful optimization of reaction conditions to achieve high yields and purity.
科学的研究の応用
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) has several potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain and play a crucial role in the pathogenesis of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
特性
CAS番号 |
136734-72-0 |
|---|---|
製品名 |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) |
分子式 |
C12H22FNO |
分子量 |
215.31 g/mol |
IUPAC名 |
(2S,3R)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpentan-1-one |
InChI |
InChI=1S/C12H22FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h8-11H,5-7H2,1-4H3/t8-,9-,10-,11+/m1/s1 |
InChIキー |
WJZJHPNNPHRHER-DBIOUOCHSA-N |
異性体SMILES |
CC[C@@H](C)[C@@H](C(=O)N1[C@@H](CC[C@H]1C)C)F |
SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
正規SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
同義語 |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





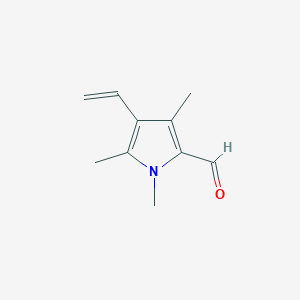
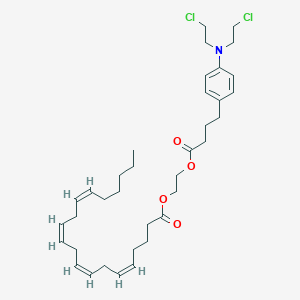
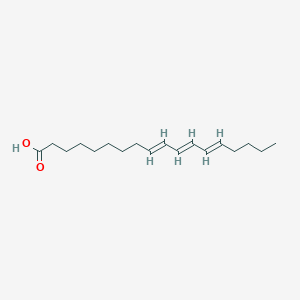

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)
